![molecular formula C18H15N3O3S B2604917 Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate CAS No. 852366-72-4](/img/structure/B2604917.png)
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is a chemical compound used in scientific research. It is one of the important heterocyclic compounds and is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety .
Synthesis Analysis
The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. The chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling of the compound for 12 hours .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is intricate, offering potential for diverse applications. It is a part of the quinazolin-4(3H)-one derivatives which showed diversity of biological activity .Chemical Reactions Analysis
The compound is used to produce different hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. The hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .Scientific Research Applications
Antimicrobial Activity
QAMTB has been investigated for its antimicrobial potential. In a study by Hassan et al., several quinazolinone derivatives were synthesized to combat antibiotic-resistant pathogens. Among them, QAMTB demonstrated broad-spectrum antimicrobial activity against various microorganisms. Importantly, it exhibited a safe profile on human cell lines .
Biofilm Inhibition
Biofilms, which contribute to antibiotic resistance, are a major concern in healthcare settings. QAMTB stands out as an inhibitor of biofilm formation in Pseudomonas aeruginosa. At sub-minimum inhibitory concentrations (sub-MICs), it effectively curtailed biofilm development. Additionally, QAMTB suppressed other pseudomonal virulence factors, including cell surface hydrophobicity and exopolysaccharide production .
Quorum Sensing Modulation
Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors. QAMTB disrupts QS in P. aeruginosa by inhibiting the transcriptional regulator PqsR. Unlike conventional antibiotics, it doesn’t disturb the normal bacterial life cycle, making it a promising anti-biofilm agent .
Antileishmanial Potential
Quinazolinone derivatives have also been explored for their antileishmanial activity. While specific studies on QAMTB are limited, its structural features suggest potential efficacy against Leishmania parasites. Further investigations are warranted .
Analgesic and Anti-Inflammatory Properties
Although not extensively studied, QAMTB’s structural resemblance to other quinazolinone derivatives hints at possible analgesic and anti-inflammatory effects. Future research could explore its therapeutic potential in pain management and inflammation .
Antiviral Applications
While not directly reported for QAMTB, quinazolinone-based compounds have demonstrated antiviral activity. Microwave-assisted synthesis of related derivatives has been successful, suggesting that QAMTB might exhibit similar properties .
Mechanism of Action
Target of Action
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . The primary target of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is the quorum sensing system of Pseudomonas aeruginosa .
Mode of Action
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate interacts with its target by inhibiting the quorum sensing system of Pseudomonas aeruginosa . This system is crucial for biofilm formation, a key factor in the pathogenicity and antibiotic resistance of this bacterium . By inhibiting this system, Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate disrupts the communication between bacterial cells, thereby preventing the formation of biofilms .
Biochemical Pathways
The action of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacterium’s pathogenicity and resistance to antibiotics . It also inhibits other virulence factors at low concentrations without affecting bacterial growth .
properties
IUPAC Name |
methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYSDXWWGGFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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